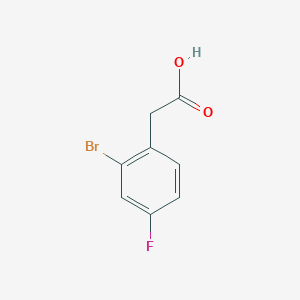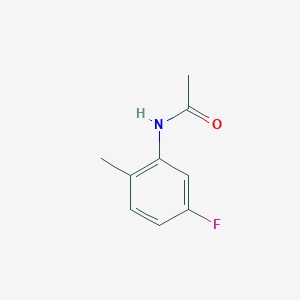
N-Acetyl 5-fluoro-2-methylaniline
Vue d'ensemble
Description
“N-Acetyl 5-fluoro-2-methylaniline” is a chemical compound with the molecular formula C9H10FNO and a molecular weight of 167.18 g/mol. It is a derivative of 5-fluoro-2-methylaniline .
Synthesis Analysis
The synthesis of anilines, such as “N-Acetyl 5-fluoro-2-methylaniline”, can involve various methods including direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines . Enzymatic synthesis of fluorinated compounds has also been reported, with two main strategies: direct formation of C-F bonds to obtain fluorine-containing compounds, and synthesis of complex fluorinated compounds from simple fluorine-containing modules .Molecular Structure Analysis
The molecular structure of “N-Acetyl 5-fluoro-2-methylaniline” can be analyzed using spectroscopic techniques. The compound has a fluorine atom at the C-5 position . Further analysis can be done using techniques like FT-IR, FT-Raman, UV–vis, and NMR .Chemical Reactions Analysis
The chemical reactions involving “N-Acetyl 5-fluoro-2-methylaniline” can be complex and involve various pathways. For instance, the synthesis of anilines can involve uncatalyzed reactions, palladium-catalyzed methods, and reactions of ammonia equivalents .Physical And Chemical Properties Analysis
“N-Acetyl 5-fluoro-2-methylaniline” is a compound with a molecular weight of 167.18 g/mol. More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Medicine: Drug Synthesis and Development
N-Acetyl 5-fluoro-2-methylaniline: is utilized in the pharmaceutical industry for the synthesis of various drugs. Its acetylated form can serve as a building block in the creation of compounds with potential therapeutic effects. For instance, it may be involved in the development of novel analgesics or anti-inflammatory agents due to its structural similarity to known pharmacophores .
Agriculture: Pesticide and Herbicide Chemistry
In agriculture, N-Acetyl 5-fluoro-2-methylaniline could be a precursor in the synthesis of pesticides and herbicides. Its chemical structure allows for the creation of compounds that can disrupt the life cycle of pests and weeds, thereby protecting crops and improving yields .
Materials Science: Polymer and Resin Production
This compound may play a role in materials science, particularly in the production of polymers and resins. Its incorporation into polymer chains can impart unique properties such as resistance to degradation, thermal stability, and improved mechanical strength .
Environmental Science: Pollutant Degradation
N-Acetyl 5-fluoro-2-methylaniline: might be studied for its ability to degrade environmental pollutants. Researchers could explore its role in breaking down toxic substances in soil and water, contributing to environmental cleanup efforts .
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, derivatives of N-Acetyl 5-fluoro-2-methylaniline can be used as standards or reagents in chromatographic and spectroscopic methods. They help in the quantification and identification of substances within complex mixtures .
Pharmacology: Metabolic Pathway Analysis
The compound’s role in pharmacology includes the study of its metabolic pathways. Understanding how it is metabolized in the body can provide insights into drug design and the prediction of drug-drug interactions .
Biochemistry: Enzyme Interaction Studies
N-Acetyl 5-fluoro-2-methylaniline: can be used in biochemistry for enzyme interaction studies. It may act as a substrate or inhibitor for various enzymes, helping to elucidate their mechanisms of action and influence on metabolic processes .
Industrial Processes: Chemical Manufacturing
Finally, in industrial chemical processes, this compound can be involved in the synthesis of dyes, pigments, and other fine chemicals. Its reactivity and structural features make it a valuable intermediate in diverse chemical reactions .
Safety And Hazards
Propriétés
IUPAC Name |
N-(5-fluoro-2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-6-3-4-8(10)5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXGBILCTZUOGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393292 | |
| Record name | N-Acetyl 5-fluoro-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-4-fluorotoluene | |
CAS RN |
366-49-4 | |
| Record name | N-(5-Fluoro-2-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=366-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl 5-fluoro-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

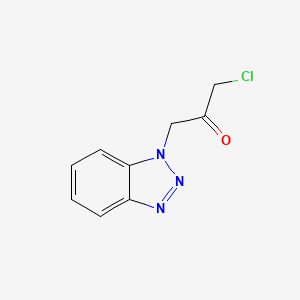
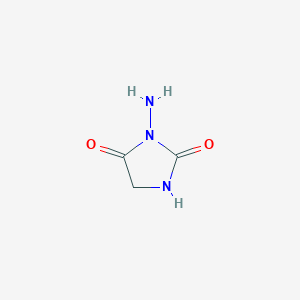
![4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273392.png)
![5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1273394.png)
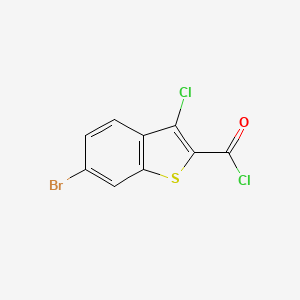



![Methyl Bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1273406.png)
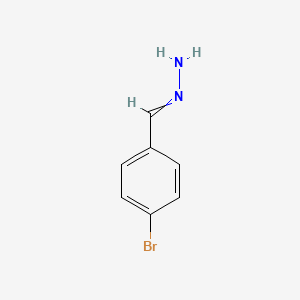
![3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole](/img/structure/B1273412.png)
